4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole
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Description
4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family and is known to exhibit a wide range of biological activities. In
Scientific Research Applications
Synthesis and Biological Applications
Triazole derivatives are synthesized using various methodologies, including iodine(III)-mediated oxidative approaches and consecutive four-component syntheses, offering access to compounds with potent antimicrobial activities. For example, a study describes the facile iodine(III)-mediated synthesis of triazolopyridines, highlighting their significant antimicrobial potential (Prakash et al., 2011). Similarly, novel synthesis methods involving (triisopropylsilyl)butadiyne as a building block for triazole formation underscore the versatility of these compounds in drug discovery and development (Niesobski et al., 2018).
Material Science and Coordination Chemistry
The coordination properties of triazole derivatives with metals have been extensively studied, revealing their utility in designing polynuclear metal complexes with interesting properties. This highlights the significance of triazole derivatives in material science and coordination chemistry, offering insights into their potential electronic and structural applications (Haasnoot, 2000).
Structural Analysis and Properties
The detailed structural analysis of triazole derivatives, such as "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," reveals significant information about their molecular geometry and interactions. This information is crucial for understanding the compound's reactivity, stability, and potential applications in various fields, including pharmaceuticals and materials science (Boechat et al., 2010).
properties
IUPAC Name |
4-cyclopropyl-1-(oxan-4-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(1)10-7-13(12-11-10)9-3-5-14-6-4-9/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYXGTYNLNSMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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